molecular formula C12H17N3O B2677357 N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide CAS No. 2169152-70-7

N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide

Cat. No.: B2677357
CAS No.: 2169152-70-7
M. Wt: 219.288
InChI Key: FGUXTXVIUQRBBC-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide is a compound that features a pyrazole ring attached to a cyclohexyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclohexyl Group Attachment: The pyrazole ring is then attached to a cyclohexyl group through a nucleophilic substitution reaction.

    Formation of Prop-2-enamide Moiety: The final step involves the reaction of the cyclohexyl-pyrazole intermediate with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[2-(1H-pyrazol-1-yl)cyclohexyl]acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.

    N-[2-(1H-pyrazol-1-yl)cyclohexyl]but-2-enamide: Similar structure but with a but-2-enamide moiety.

    N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-pyrazol-1-ylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-12(16)14-10-6-3-4-7-11(10)15-9-5-8-13-15/h2,5,8-11H,1,3-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXTXVIUQRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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